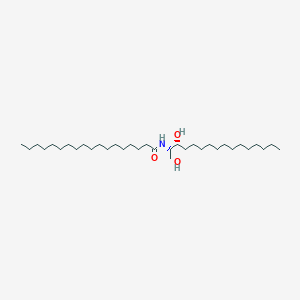
N-tert-butyl isoquine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is known for its ability to inhibit the repolarization of the human ether-a-go-go related gene (hERG) potassium ion channel with an IC50 of 7.5 μM . This compound has shown effectiveness against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK-369796 involves several key steps:
Formation of the quinoline core: The quinoline core is synthesized through a series of reactions starting from aniline derivatives.
Introduction of the tert-butyl group: The tert-butyl group is introduced via alkylation reactions.
Final coupling and purification: The final product is obtained through coupling reactions followed by purification steps such as recrystallization.
Industrial Production Methods
Industrial production of GSK-369796 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
GSK-369796 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the quinoline core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions include various derivatives of GSK-369796, which may have different pharmacological properties and applications .
Scientific Research Applications
GSK-369796 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of quinoline derivatives and their chemical properties.
Biology: The compound is studied for its effects on cellular processes, particularly in relation to ion channel modulation.
Mechanism of Action
GSK-369796 exerts its effects by inhibiting the repolarization of the hERG potassium ion channel. This inhibition disrupts the normal function of the ion channel, leading to the death of the malaria parasite. The compound targets the potassium ion channels in the parasite, interfering with its ability to maintain ionic balance and survive .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug that targets the same parasite but has different molecular targets.
Amodiaquine: Another 4-aminoquinoline compound with similar antimalarial properties.
Mefloquine: A quinoline derivative used as an antimalarial agent.
Uniqueness of GSK-369796
GSK-369796 is unique due to its specific inhibition of the hERG potassium ion channel, which is not a common target for other antimalarial drugs. This unique mechanism of action provides an alternative approach to combating malaria, especially in cases where resistance to other drugs has developed .
Properties
Molecular Formula |
C20H22ClN3O |
|---|---|
Molecular Weight |
355.9 g/mol |
IUPAC Name |
2-[(tert-butylamino)methyl]-5-[(7-chloroquinolin-4-yl)amino]phenol |
InChI |
InChI=1S/C20H22ClN3O/c1-20(2,3)23-12-13-4-6-15(11-19(13)25)24-17-8-9-22-18-10-14(21)5-7-16(17)18/h4-11,23,25H,12H2,1-3H3,(H,22,24) |
InChI Key |
ZVMMVSSEAMUNGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=C(C=C(C=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O |
Synonyms |
GSK 369796 GSK-369796 GSK369796 N-tert-butyl isoquine N-tert-butylisoquine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 1-[(2S,3R,4S)-2-(dimethoxymethyl)-3-hydroxy-2-methyl-6-nitro-3,4-dihydrochromen-4-yl]indole-2-carboxylate](/img/structure/B1250849.png)
![4-[Propan-2-yl-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)amino]benzoic acid](/img/structure/B1250850.png)
![(7R,8R,8aS)-8-Acetoxy-5-chloro-3-[(1E,3E)-3,5-dimethyl-1,3-heptadienyl]-1,7,8,8a-tetrahydro-7-hydroxy-7-methyl-6H-2-benzopyran-6-one](/img/structure/B1250853.png)


![(2S,3S)-3-{[(2S)-1-{[3-(2-amino-1H-imidazol-4-yl)propyl]amino}-4-methyl-1-oxopentan-2-yl]carbamoyl}oxirane-2-carboxylic acid](/img/structure/B1250857.png)

![4-O-[2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5-methyl-6-propan-2-yloxan-4-yl] 1-O-[(2-oxo-1,3-dihydropyrrol-5-yl)methyl] (E)-but-2-enedioate](/img/structure/B1250862.png)



![2-[[(4S)-4-carboxy-4-[[4-[(2,4-diamino-5-chloroquinazolin-6-yl)methylamino]benzoyl]amino]butyl]carbamoyl]benzoic acid](/img/structure/B1250866.png)
